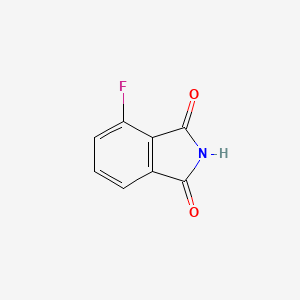

4-Fluoroisoindoline-1,3-dione

Overview

Description

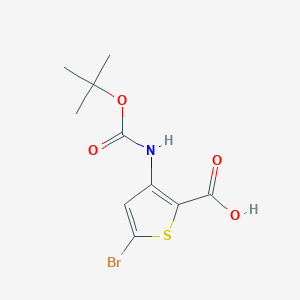

4-Fluoroisoindoline-1,3-dione is a synthetic chemical compound . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It has been shown to inhibit NF-κB activation in vitro . It is a competitive inhibitor of the p65 subunit of NF-κB and functions by binding to the cysteine residue on the p65 subunit .

Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular structure of 4-Fluoroisoindoline-1,3-dione is represented by the linear formula C8H4FNO2 . The structures of the compounds synthesized from it were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluoroisoindoline-1,3-dione derivatives include substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis

4-Fluoroisoindoline-1,3-dione has a molecular weight of 165.12 . It is a solid at room temperature .Scientific Research Applications

Pharmaceutical Synthesis

- Summary of the Application : N-isoindoline-1,3-dione heterocycles, which include 4-Fluoroisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown diverse chemical reactivity and promising applications .

- Methods of Application : The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

- Results or Outcomes : The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Cancer Treatment

- Summary of the Application : A series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

- Methods of Application : The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .

- Results or Outcomes : The inhibitory activity of one of the compounds, 5b, reached a beneficial level .

Herbicides

- Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use in the production of herbicides .

- Methods of Application : The specific methods of application in herbicides are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .

- Results or Outcomes : The potential of these compounds in herbicides is recognized, but specific results or outcomes are not provided in the source .

Colorants and Dyes

- Summary of the Application : These compounds have potential use in the production of colorants and dyes .

- Methods of Application : The specific methods of application in colorants and dyes are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .

- Results or Outcomes : The potential of these compounds in colorants and dyes is recognized, but specific results or outcomes are not provided in the source .

Polymer Additives

- Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use as additives in polymers .

- Methods of Application : The specific methods of application in polymer additives are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .

- Results or Outcomes : The potential of these compounds as polymer additives is recognized, but specific results or outcomes are not provided in the source .

Photochromic Materials

- Summary of the Application : These compounds have potential use in the production of photochromic materials .

- Methods of Application : The specific methods of application in photochromic materials are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .

- Results or Outcomes : The potential of these compounds in photochromic materials is recognized, but specific results or outcomes are not provided in the source .

Organic Synthesis

- Summary of the Application : N-isoindoline-1,3-dione heterocycles, including 4-Fluoroisoindoline-1,3-dione, have potential use in organic synthesis .

- Methods of Application : The specific methods of application in organic synthesis are not detailed in the source. However, the synthesis of these compounds often involves various methods, each offering unique advantages and challenges .

- Results or Outcomes : The potential of these compounds in organic synthesis is recognized, but specific results or outcomes are not provided in the source .

Antipsychotic Agents

- Summary of the Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

- Results or Outcomes : The potential of these compounds as antipsychotic agents is recognized, but specific results or outcomes are not provided in the source .

Alzheimer’s Disease Treatment

- Summary of the Application : The inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

- Results or Outcomes : The potential of these compounds in Alzheimer’s disease treatment is recognized, but specific results or outcomes are not provided in the source .

Safety And Hazards

properties

IUPAC Name |

4-fluoroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFGDCOBISHGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622222 | |

| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroisoindoline-1,3-dione | |

CAS RN |

51108-29-3 | |

| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)